![molecular formula C12H16ClNO4S2 B3101659 Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate CAS No. 1396966-21-4](/img/structure/B3101659.png)
Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate
説明
“Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate” is a chemical compound with the molecular formula C12H16ClNO4S2 and a molecular weight of 337.84 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl)butanoate” consists of a butanoate backbone with a methylsulfanyl group at the 4th carbon, a sulfonyl-amino group at the 2nd carbon, and a 4-chlorophenyl group attached to the sulfonyl group .科学的研究の応用
Antiviral and Antimicrobial Agents
One significant application of compounds similar to Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl}butanoate is in the development of antiviral agents, particularly as antagonists of the human CCR5 receptor, which plays a crucial role in HIV-1 infection. Studies have synthesized derivatives acting as CCR5 antagonists, demonstrating potential for anti-HIV-1 activity. This research offers insight into the pharmacophore model for CCR5 antagonist design, highlighting the importance of structural optimization for enhanced antiviral efficacy (Finke et al., 2001).
Synthesis of Sulfur-Containing Compounds
Research has focused on the synthesis of sulfur-containing compounds, leveraging the chemical properties of sulfanyl, sulfinyl, and sulfonyl groups. For example, the synthesis of α-sulfanyl-β-amino acid derivatives using nanocrystalline magnesium oxide has been reported. These derivatives are valuable for their biological activity, serving as building blocks for pharmaceuticals (Kantam et al., 2010).
Anticancer Research
Another area of application is in the synthesis of pro-apoptotic molecules for anticancer research. Derivatives of similar compounds have been synthesized and evaluated for their anticancer activities. For instance, certain derivatives have demonstrated significant proapoptotic activity in melanoma cell lines, offering a foundation for the development of new anticancer agents (Yılmaz et al., 2015).
Material Science and Membrane Technology
In material science, derivatives of Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl}butanoate have been explored for the synthesis of novel polymers and composite materials. For example, research into the synthesis and desalination study of composite nanofiltration membranes incorporating novel polymeric materials showcases the potential of such compounds in enhancing membrane performance for water treatment applications (Padaki et al., 2013).
Enzyme Inhibition for Therapeutic Applications
Compounds structurally related to Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-(methylsulfanyl}butanoate have been investigated for their potential as enzyme inhibitors, with applications in treating diseases like diabetes. Studies on the synthesis and evaluation of novel compounds as α-amylase and α-glucosidase inhibitors highlight the therapeutic potential of these molecules in managing diabetes through the modulation of enzymatic activity (Balan et al., 2015).
Safety and Hazards
特性
IUPAC Name |
methyl 2-[(4-chlorophenyl)sulfonylamino]-4-methylsulfanylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S2/c1-18-12(15)11(7-8-19-2)14-20(16,17)10-5-3-9(13)4-6-10/h3-6,11,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDUESJTQMCLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NS(=O)(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001205748 | |
| Record name | Methionine, N-[(4-chlorophenyl)sulfonyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1396966-21-4 | |
| Record name | Methionine, N-[(4-chlorophenyl)sulfonyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396966-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methionine, N-[(4-chlorophenyl)sulfonyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001205748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



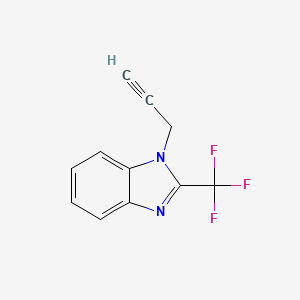
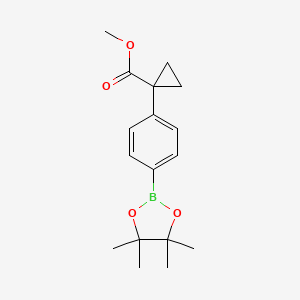
![Chlorodihydrido{(R)-(+)-7-Bis(3,5-di-t-butylphenyl)phosphino-7'-[(3-methylpyridine-2-ylmethyl)amino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane}iridium(III)](/img/structure/B3101593.png)
![4-(Chloromethyl)-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B3101600.png)

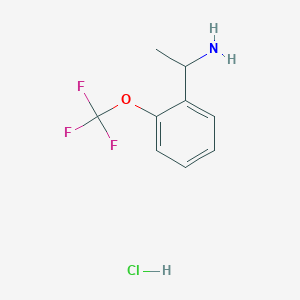
![3-phenyl-7-[(pyridin-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3101627.png)

![2-[(1,1-Dioxothiolan-3-yl)amino]pentanoic acid](/img/structure/B3101672.png)
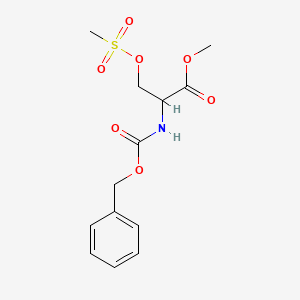
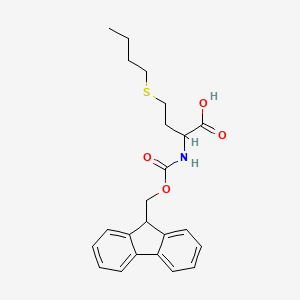
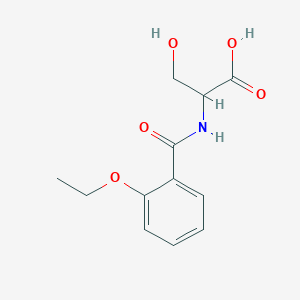
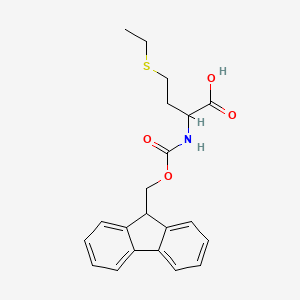
![2-[(4-Chlorophenyl)carbamoylamino]propanoic acid](/img/structure/B3101695.png)